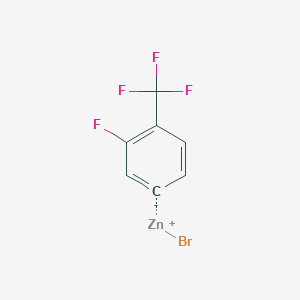
3-Fluoro-4-trifluoromethylphenylZinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-trifluoromethylphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and ability to form carbon-carbon bonds, making it a crucial reagent in the field of synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-Fluoro-4-trifluoromethylphenylzinc bromide typically involves the reaction of 3-Fluoro-4-trifluoromethylbromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Fluoro-4-trifluoromethylbromobenzene+Zn→3-Fluoro-4-trifluoromethylphenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-trifluoromethylphenylzinc bromide primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the organozinc moiety. It can also participate in coupling reactions, such as the Negishi coupling, which is widely used in forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a catalyst like palladium.
Coupling Reactions: Reagents such as alkyl halides, aryl halides, and vinyl halides are used. The reaction conditions often involve the use of a palladium catalyst and a base like triethylamine.
Major Products
The major products formed from these reactions are typically substituted aromatic compounds, which can be further utilized in various synthetic applications.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-trifluoromethylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism by which 3-Fluoro-4-trifluoromethylphenylzinc bromide exerts its effects involves the transfer of the organozinc moiety to an electrophilic substrate. This transfer is facilitated by the presence of a catalyst, which activates the zinc-carbon bond, making it more reactive towards the electrophile. The molecular targets and pathways involved are primarily related to the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Trifluoromethylphenylmagnesium bromide
- 3-Fluoro-4-methoxyphenylmagnesium bromide
- 4-Trifluoromethylphenylzinc chloride
Uniqueness
3-Fluoro-4-trifluoromethylphenylzinc bromide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic properties to the compound. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Eigenschaften
Molekularformel |
C7H3BrF4Zn |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
bromozinc(1+);1-fluoro-2-(trifluoromethyl)benzene-5-ide |
InChI |
InChI=1S/C7H3F4.BrH.Zn/c8-6-4-2-1-3-5(6)7(9,10)11;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
MKCWEBUSYIBVGJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=[C-]1)F)C(F)(F)F.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887785.png)

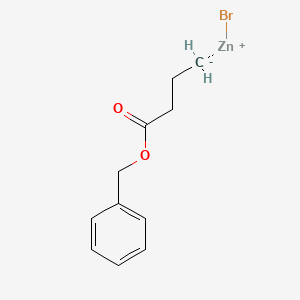
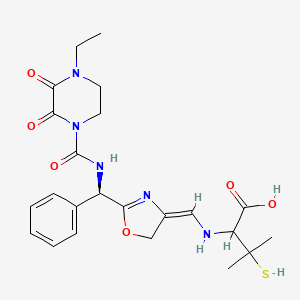
![6-Phenoxy-2-azaspiro[3.3]heptane](/img/structure/B14887839.png)
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
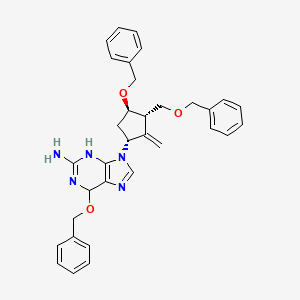
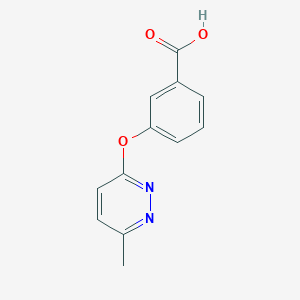

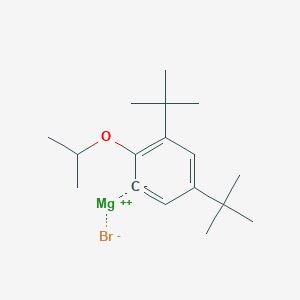

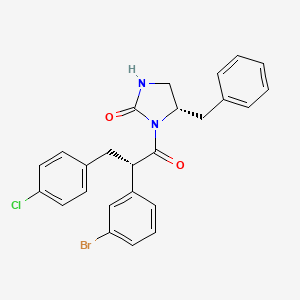
![[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887882.png)
![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)
